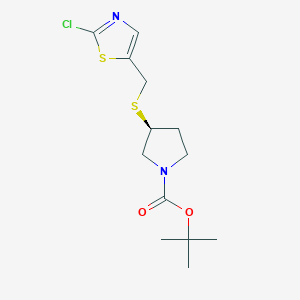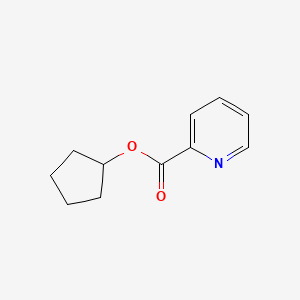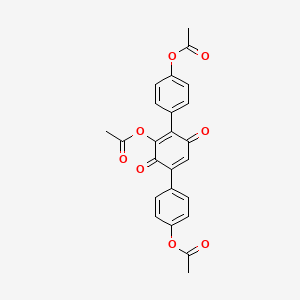
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- is a complex organic compound characterized by its unique structure, which includes multiple acetyloxy groups and phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- typically involves the acetylation of 2,5-Cyclohexadiene-1,4-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their acetylation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that influence cellular processes. Its acetyloxy groups may also facilitate interactions with enzymes and other proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- is unique due to its multiple acetyloxy groups and phenyl rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
59903-98-9 |
|---|---|
Molekularformel |
C24H18O8 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
[4-[5-acetyloxy-4-(4-acetyloxyphenyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]phenyl] acetate |
InChI |
InChI=1S/C24H18O8/c1-13(25)30-18-8-4-16(5-9-18)20-12-21(28)22(24(23(20)29)32-15(3)27)17-6-10-19(11-7-17)31-14(2)26/h4-12H,1-3H3 |
InChI-Schlüssel |
VJYMZXWMESGNFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C(=C(C2=O)OC(=O)C)C3=CC=C(C=C3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


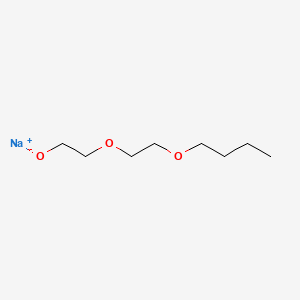
![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)
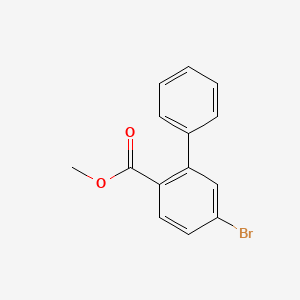
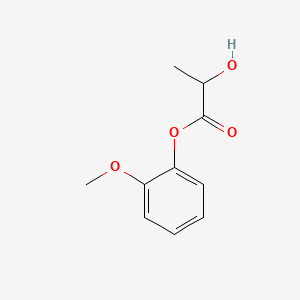
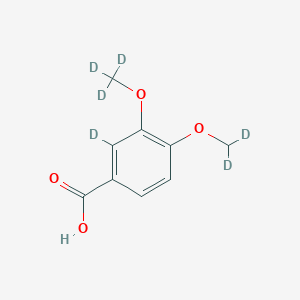
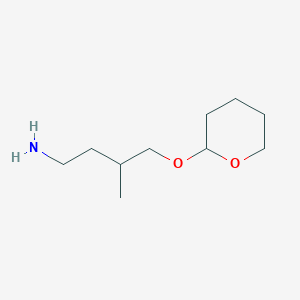
![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)
![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)

![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)
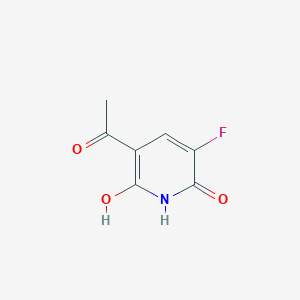
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy-](/img/structure/B13962359.png)
